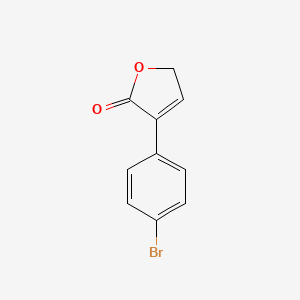

3-(4-Bromophenyl)furan-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95412-13-8 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H7BrO2/c11-8-3-1-7(2-4-8)9-5-6-13-10(9)12/h1-5H,6H2 |

InChI Key |

UQGJYOHZAJHXCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromophenyl Furan 2 5h One and Its Analogues

Direct Synthetic Routes to the Core Furan-2(5H)-one Scaffold

The de novo synthesis of the furan-2(5H)-one core is a fundamental approach, allowing for the strategic placement of substituents from basic starting materials.

Synthesis from Furan-2-carbonyl Chloride and Substituted Anilines

A key approach to synthesizing precursors for furanone analogues involves the reaction of furan-2-carbonyl chloride with substituted anilines. For instance, N-(4-bromophenyl)furan-2-carboxamide is synthesized through the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline. nih.gov This reaction is typically conducted in a dry solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (Et3N) at room temperature, affording the product in excellent yields, often around 94%. nih.gov While this method produces a carboxamide and not the furanone ring directly, this intermediate is crucial for subsequent palladium-catalyzed cross-coupling reactions to generate a variety of arylated analogues. nih.gov

One-Pot Furanone Annulation via Ti-Mediated Aldol (B89426) Addition and Acid-Induced Cyclo-condensation

One-pot methodologies offer an efficient pathway to the furan-2(5H)-one scaffold. A notable example involves a titanium-mediated process where an aldol addition is followed by an acid-induced cyclo-condensation. rsc.orgacs.org This direct furanone annulation utilizes the condensation of ketones with α,α-dimethoxyketones, mediated by a combination of titanium tetrachloride (TiCl4) and tributylamine (B1682462) (Bu3N). rsc.org The reaction proceeds sequentially in a single pot, where the initial Ti-crossed aldol addition is followed by the formation of the furanone ring. rsc.org This method is particularly effective for creating trialkyl-substituted 2(5H)-furanones. rsc.org Similarly, acid-catalyzed condensation reactions, often employing sulfuric acid (H2SO4), can be used to form C-C bonds and facilitate the cyclization necessary to build the furanone framework from appropriate precursors. researchgate.net

Functionalization and Derivatization Strategies

Once the furan-2(5H)-one core is established, a variety of chemical transformations can be employed to introduce or modify substituents at different positions on the ring, leading to a diverse library of analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for introducing aryl groups onto the furanone scaffold. semanticscholar.orgnih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. semanticscholar.orgnih.gov

A common strategy for synthesizing 4-substituted 2(5H)-furanones utilizes 4-tosyl-2(5H)-furanone as a stable and easily prepared substrate. organic-chemistry.org The Suzuki-Miyaura coupling of this tosylate with various arylboronic acids, catalyzed by complexes like PdCl2(PPh3)2 with a base such as potassium fluoride, yields the corresponding 4-aryl-2(5H)-furanones. organic-chemistry.org

Another approach involves the regioselective arylation of di-halogenated furanones. For example, 3,4-dibromo-furan-2(5H)-one can be selectively coupled with potassium benzyltrifluoroborates. doi.org The choice of base dictates the outcome: using cesium carbonate (Cs2CO3) leads to symmetrically substituted 3,4-dibenzyl-furan-2(5H)-ones, whereas using potassium carbonate (K2CO3) yields the mono-substituted 4-benzyl-3-bromofuran-2(5H)-one. doi.org This mono-substituted product can then undergo a second Suzuki-Miyaura reaction with a different boronic acid to produce asymmetrically substituted furanones. doi.orgresearchgate.net

The table below summarizes typical conditions for Suzuki-Miyaura reactions on furanone scaffolds.

| Catalyst | Substrate | Coupling Partner | Base | Solvent | Product Type | Ref |

| PdCl2(PPh3)2 | 4-Tosyl-2(5H)-furanone | Arylboronic acids | KF | THF/H2O | 4-Aryl-2(5H)-furanones | organic-chemistry.org |

| PdCl2(dppf)2 | 3,4-Dibromo-furan-2(5H)-one | Potassium benzyltrifluoroborate | Cs2CO3 | Dioxane/H2O | 3,4-Dibenzyl-furan-2(5H)-one | doi.org |

| PdCl2(dppf)2 | 3,4-Dibromo-furan-2(5H)-one | Potassium benzyltrifluoroborate | K2CO3 | Dioxane/H2O | 4-Benzyl-3-bromofuran-2(5H)-one | doi.org |

| Pd(PPh3)4 | N-(4-bromophenyl)furan-2-carboxamide | Arylboronic acids | K3PO4 | Dioxane/H2O | N-(biphenyl)furan-2-carboxamide analogues | nih.gov |

Bromination Reactions on the Furanone Ring System

Introducing bromine atoms onto the furanone ring creates versatile intermediates for further functionalization, particularly through cross-coupling reactions. Electrophilic bromination is a common method for this purpose. vulcanchem.com The furan (B31954) ring can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov For example, the bromination of the furan ring in the natural product fraxinellone (B1674054) was optimized using these reagents. nih.gov The reaction conditions, such as the choice of brominating agent and temperature, can be tuned to selectively produce monobromo or dibromo derivatives in high yields. nih.govresearchgate.net Hypothetically, treating a furanone with bromine (Br2) in a solvent like acetic acid can also achieve bromination. vulcanchem.com

| Reagent | Product | Yield | Ref |

| NBS | Monobromofraxinellone | Variable | nih.gov |

| DBDMH | Monobromofraxinellone | 58% | researchgate.net |

| DBDMH | Dibromofraxinellone | 91% | nih.gov |

Amine Addition to Furanone Scaffolds

The furanone scaffold can react with various amine nucleophiles to generate a range of nitrogen-containing heterocyclic derivatives. The reaction pathway often depends on the nature of the amine and the furanone substrate.

One method is a three-component, one-pot reaction involving a 5-arylfuran-2(3H)-one, triethyl orthoformate, and a heterocyclic amine. nih.gov This process yields 3-hetarylaminomethylidenefuran-2(3H)-ones, which exist as a mixture of E- and Z-isomers. nih.gov

Another common reaction is the Michael addition of amines to the α,β-unsaturated lactone system. researchgate.net For example, 2-furanone derivatives react with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to yield pyridazinone derivatives. nih.gov The reaction of furanones with primary amines like anilines can also lead to the formation of furan-3(2H)-imines through a 1,4-addition followed by intramolecular cyclization. nih.govroyalsocietypublishing.org Furthermore, a cascade reaction involving a Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to α,β-unsaturated carbonyls, promoted by a base like cesium carbonate, followed by lactonization, can produce 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org

Synthesis of Related Intermediates and Precursors for Furanone Formation

The construction of the 3-(4-Bromophenyl)furan-2(5H)-one core and its analogues relies on the availability of specific intermediates and precursors. The synthetic strategies employed often involve the preparation of key building blocks that are subsequently cyclized or modified to form the desired furanone ring. These precursors generally fall into categories such as γ-keto acids, α-halo-γ-butyrolactones, and various substituted furans, which can be derived from simpler, commercially available starting materials.

A prevalent strategy for synthesizing furan-2(5H)-ones involves the cyclization of γ-keto acids or their derivatives. google.com These crucial intermediates can be prepared through various established organic chemistry methods. For instance, the oxidation of corresponding γ-hydroxy acids or the hydrolysis of γ-keto esters or nitriles provides a direct route to γ-keto acids. Another classical approach involves the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, which introduces the required four-carbon backbone. Modern methods, such as the oxidation of alkenes using reagents like potassium permanganate (B83412) or ozone, followed by appropriate workup, also yield these essential precursors. organic-chemistry.org

Biomass-derived platform chemicals, particularly furfural, serve as renewable starting points for furanone synthesis. nih.gov Furfural can be catalytically oxidized to produce 2-furanone, which can then be hydrogenated to yield γ-butyrolactone (GBL). semanticscholar.orgrsc.org This 2-furanone intermediate can also be functionalized, for example, through bromination, to create precursors for more complex furanone structures. unipi.it

Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted furanone precursors. researchgate.netresearchgate.net These reactions assemble the furanone skeleton in a single step from three or more simple starting materials. A common MCR for furanone synthesis involves the reaction of an amine, an aldehyde, and an acetylenedicarboxylate (B1228247) derivative. researchgate.netnih.gov This approach allows for significant structural diversity in the resulting furanone by simply varying the initial components.

For the specific synthesis of 3-aryl-substituted furanones, the preparation of aryl-containing precursors is paramount. One method involves the condensation of furan-2-carbaldehydes with malonic acid to produce 3-(furan-2-yl)propenoic acids. nih.gov These intermediates can then undergo hydroarylation with an appropriate arene, such as bromobenzene (B47551), in the presence of a superacid to install the desired aryl group at the 3-position. nih.gov

The following tables summarize various synthetic methods for key furanone precursors.

Table 1: General Precursors for Furanone Synthesis and Their Preparation Methods

| Precursor Type | Starting Materials | General Method | Reference |

|---|---|---|---|

| γ-Keto Acids | Alkenes, γ-Hydroxy Acids | Oxidation | organic-chemistry.org |

| γ-Keto Acids | Acyl Cyanides | Acid-catalyzed hydrolysis | google.com |

| 2-Furanone | Furfural | Catalytic oxidation | semanticscholar.orgrsc.org |

| 3-Bromo-2(5H)-furanone | 2(5H)-furanone, Bromine | Bromination and dehydrobromination | unipi.it |

| Substituted Furanones | Amines, Aldehydes, Acetylenedicarboxylates | One-pot, three-component reaction | nih.gov |

| 3(2H)-Furanones | γ-Hydroxyalkynones | Gold-catalyzed cycloisomerization | organic-chemistry.org |

Table 2: Examples of Precursor Synthesis for 3-Aryl Furanones

| Product | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-3-(furan-2-yl)propenoic acid | 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 65% | nih.gov |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | Phenylamine | 4-Fluorobenzaldehyde | Silica (B1680970) sulfuric acid | High | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Furan-2-carbonyl chloride | 4-Bromoaniline | Triethylamine | 94% | nih.govmdpi.com |

Another important class of intermediates includes α-halo-γ-butyrolactones, which can be dehydrohalogenated to form the α,β-unsaturated lactone ring of the furanone system. These halogenated precursors are typically synthesized by the halogenation of γ-butyrolactone itself or through the cyclization of γ,δ-unsaturated acids in the presence of a halogen source.

In some synthetic routes, an existing furanone ring is used as a precursor for further functionalization. For example, the synthesis of 3-(4-bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one begins with the precursor 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one, which is then reacted with an aniline (B41778) derivative to build the final molecule. nih.gov This highlights that the "precursor" can be a relatively complex molecule that is structurally close to the final target.

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenyl Furan 2 5h One and Its Derivatives

Influence of Substituents on Reactivity (e.g., Bromine Atoms, Ester Groups)

The reactivity of the 3-(4-bromophenyl)furan-2(5H)-one scaffold is significantly modulated by the electronic and steric nature of its substituents. The bromine atom on the phenyl ring and any ester groups that might be present on the furanone core play crucial roles in directing the course of chemical transformations.

Ester groups , if present as substituents on the furanone ring, would act as electron-withdrawing groups, further increasing the electrophilicity of the butenolide system. Their presence can also offer additional reaction handles, for example, through hydrolysis or transesterification reactions.

Specific Reaction Types and Mechanisms

The this compound core can undergo a variety of chemical transformations, each with its own distinct mechanism.

Nucleophilic Substitution Reactions

The furanone ring in this compound is an electrophilic entity, readily undergoing nucleophilic substitution reactions. nih.gov The presence of a leaving group at a suitable position on the ring is a prerequisite for such reactions. For instance, derivatives of this compound bearing a hydroxyl group at the 4-position can undergo substitution.

A notable example is the reaction of 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one with 4-nitrophenylhydrazine. In this reaction, the hydrazine (B178648) acts as the nucleophile, attacking the furanone ring and displacing the hydroxyl group to form 3-(4-bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one. nih.gov This transformation highlights the susceptibility of the furanone core to attack by nitrogen nucleophiles. The general mechanism for nucleophilic substitution on a haloalkane involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion. youtube.comfiveable.melibretexts.org

Similarly, reactions with other nucleophiles such as amines and thiols are also prevalent for furanone systems. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the furanone ring.

| Furanone Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-4-hydroxyfuran-2(5H)-one | 4-Hydroxyaniline | 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one | nih.gov |

| 3-(4-Bromophenyl)-4-hydroxyfuran-2(5H)-one | 4-Nitrophenylhydrazine | 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one | nih.gov |

Hydrolysis Processes

The ester linkage within the furanone ring of this compound makes it susceptible to hydrolysis, particularly under acidic or basic conditions. This process involves the cleavage of the lactone ring.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of a proton lead to the opening of the ring, yielding a γ-keto carboxylic acid. The hydrolysis of the parent furan (B31954) molecule is known to produce a 1,4-dicarbonyl compound. chemtube3d.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. Ring opening then occurs to give a carboxylate and a hydroxyl group. Subsequent acidification will yield the corresponding γ-hydroxy carboxylic acid. The susceptibility of the furanone ring to hydrolysis is a key consideration in its handling and in the design of synthetic routes involving this scaffold.

Isomerization Studies (e.g., E/Z Isomerization)

Isomerization is a potential transformation for derivatives of this compound, particularly when exocyclic double bonds are present. For instance, in related systems, Knoevenagel condensation products of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes have shown selective formation of either E or Z isomers, or mixtures of both, depending on the nature of the aldehyde. mdpi.com

Furthermore, the isomerization between 2(3H)-furanones and their 2(5H) counterparts can occur, often under basic conditions. bibliomed.org This involves a rearrangement of the double bond within the furanone ring. Theoretical calculations have shown that the relative stability of these isomers can vary, which influences the equilibrium position of the isomerization. bibliomed.org While specific studies on the E/Z isomerization of substituents directly on the this compound core are not extensively documented in the provided context, the general principles of isomerization in related butenolide systems suggest that such transformations are plausible and would be influenced by steric and electronic factors of the substituents.

Oxidative Furan Dearomatization and Subsequent Cyclization Pathways

Furan rings, despite their aromatic character, can undergo oxidative dearomatization reactions. acs.org This process can lead to the formation of highly reactive intermediates that can subsequently undergo cyclization to form complex molecular architectures.

In the context of furan-containing compounds, oxidative dearomatization can be initiated by various oxidizing agents. nih.govnih.gov The resulting dearomatized intermediates can then participate in intramolecular reactions. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to lead to the formation of 2-ene-1,4,7-triones, which then undergo an unusual cyclization to yield new furan derivatives. nih.govnih.gov This cyclization is akin to the Paal-Knorr furan synthesis.

While direct studies on the oxidative dearomatization of this compound are not detailed in the provided search results, the reactivity of the furan moiety suggests its potential to participate in such transformation pathways. The presence of the 4-bromophenyl substituent would likely influence the electronic properties of the furan ring and thus its susceptibility to oxidation and the subsequent fate of any dearomatized intermediates.

Computational and Theoretical Investigations on 3 4 Bromophenyl Furan 2 5h One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool in the study of furanone systems, providing a detailed understanding that complements experimental findings. These methods allow for the prediction of a wide array of molecular properties, from geometric parameters to electronic behavior, which are crucial for rational drug design and materials science.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to predict the geometry and electronic structure of furanone derivatives. By approximating the many-electron Schrödinger equation, DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles of the ground state of these molecules. For instance, in studies of related furanone structures, DFT methods have been employed to achieve a detailed three-dimensional understanding of the molecular framework.

The choice of functional and basis set is critical in these calculations. A commonly used combination for organic molecules is the B3LYP functional with a 6-31G basis set, which has been shown to provide a good balance between accuracy and computational cost for optimizing the structures of furanone analogues. These optimized geometries are the foundation for further computational analysis, including the calculation of vibrational frequencies and other electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

To understand the electronic transitions and the optical properties of 3-(4-Bromophenyl)furan-2(5H)-one and its analogues, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of excited state energies, which can then be correlated with the absorption maxima (λmax) observed in experimental UV-Visible spectra.

These calculations can predict the electronic absorption spectra in different solvents by incorporating solvent models, such as the Polarizable Continuum Model (PCM). This provides a more realistic comparison with experimental data. The results from TD-DFT are instrumental in understanding how structural modifications to the furanone scaffold influence its light-absorbing properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions. In furanone derivatives, the distribution of these orbitals can reveal which parts of the molecule are most likely to be involved in charge transfer and other electronic interactions. For example, in some furanone analogues, the HOMO is localized on the electron-rich aromatic ring, while the LUMO is distributed over the furanone moiety.

Below is a table showcasing representative HOMO-LUMO energy data for a selection of furanone analogues, illustrating the impact of substituent changes on these key electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analogue A | -6.5 | -1.8 | 4.7 |

| Analogue B | -6.2 | -2.1 | 4.1 |

| Analogue C | -6.8 | -1.5 | 5.3 |

Note: The data in this table is illustrative and represents typical values for furanone analogues.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). MEP maps are color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound and its analogues, MEP analysis can pinpoint the most probable sites for electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl group in the furanone ring, for example, are expected to be regions of negative electrostatic potential, making them susceptible to interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring may exhibit a more positive potential.

Mulliken Population Analysis for Atomic Charge Transfer

Mulliken population analysis is a method used to assign partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution and charge transfer between atoms upon molecule formation. This analysis can offer a more detailed picture of the charge distribution than MEP mapping alone.

By calculating the Mulliken charges for each atom in this compound, one can gain a deeper understanding of the electronic effects of the bromine substituent on both the phenyl ring and the furanone core. This information is valuable for predicting the molecule's reactivity and intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

For a molecule like this compound, Hirshfeld analysis can reveal how molecules pack in a crystal lattice and which interactions are most significant in stabilizing the crystal structure. This is particularly useful for understanding the solid-state properties of the compound and for crystal engineering purposes. The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

Molecular Modeling and Dynamics Simulations

Computational techniques are pivotal in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of compounds. For this compound and its analogues, molecular modeling and dynamics simulations have been instrumental in elucidating their mechanisms of action, predicting their efficacy, and guiding the design of more potent derivatives.

Molecular Docking Studies for Ligand-Protein Interaction Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of furan-2(5H)-one, might interact with a protein's active site.

Research on analogues like N-(4-bromophenyl)furan-2-carboxamide has utilized molecular docking to investigate their antibacterial properties. nih.gov These studies have targeted key bacterial enzymes like New Delhi metallo-β-lactamase 1 (NDM-1), which is responsible for antibiotic resistance in various pathogens. nih.gov Docking analyses revealed that these furan (B31954) derivatives could effectively bind within the active site of NDM-1. nih.gov For instance, N-(4-bromophenyl)furan-2-carboxamide and its derivatives were shown to interact with the active site through a combination of hydrogen bonds and hydrophobic interactions, which is believed to be crucial for their ability to inhibit the enzyme and restore the efficacy of antibiotics like meropenem. nih.gov

In a different therapeutic area, docking studies on pyrazolo furan-2(5H)-one derivatives, which are structural analogues, were performed to evaluate their potential as antiviral agents against SARS-CoV-2. nih.gov These compounds were docked against the SARS-CoV-2 main protease (Mpro) and the Nsp9 RNA binding protein. nih.gov The results indicated that the furan-2(5H)-one core, along with its substituents, plays a significant role in binding to the active sites of these viral proteins. nih.gov The interactions observed, such as hydrogen bonds formed by the pyrazole (B372694) ring and other functional groups, provided a structural basis for their potent and selective inhibitory effects on the virus. nih.gov

Table 1: Molecular Docking Results for this compound Analogues

| Compound/Analogue | Protein Target | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | NDM-1 A. baumannii | Not specified | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Pyrazolo furan-2(5H)-one derivatives | SARS-CoV-2 Main Protease (6Y84) | Not specified | Hydrogen bonds | nih.gov |

| Pyrazolo furan-2(5H)-one derivatives | SARS-CoV-2 Nsp9 RNA binding protein (6W4B) | Not specified | Hydrogen bonds | nih.gov |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This method is crucial for assessing the stability of a protein-ligand complex and understanding how the ligand's conformation might change within the binding pocket.

MD simulations have been employed to validate the findings from docking studies of furan-2(5H)-one analogues. For the N-(4-bromophenyl)furan-2-carboxamide complexed with NDM-1, MD simulations were run for 50 nanoseconds to confirm the stability of the interaction. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex was monitored throughout the simulation. A stable RMSD trajectory indicates that the ligand remains securely bound within the active site without significant conformational changes, thus confirming a stable and favorable interaction. nih.gov The simulations for N-(4-bromophenyl)furan-2-carboxamide and its potent derivatives showed such stability, reinforcing their potential as effective NDM-1 inhibitors. nih.gov

These simulations provide a deeper understanding of the dynamic behavior of the ligand in the active site, which is essential for predicting its inhibitory potential and for the rational design of new, more effective analogues.

Table 2: Molecular Dynamics Simulation Findings for Furan-2(5H)-one Analogues

| Compound/Analogue | Protein Target | Simulation Length | Key Finding | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide and its derivatives | NDM-1 | 50 ns | The protein-ligand complexes were found to be stable, as indicated by stable RMSD trajectories. | nih.gov |

Pharmacophore Model Construction for Biological Activity Prediction

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. taylorandfrancis.comd-nb.info These models serve as 3D queries to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. d-nb.info

Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). taylorandfrancis.com For analogues of this compound, this technique has been applied to predict and rationalize their biological activities. In the study of pyrazolo furan-2(5H)-one derivatives as antiviral agents, a hypothetical pharmacophore model was constructed. nih.gov This was achieved by analyzing the features of known antiviral drugs and the most active synthesized compounds. nih.gov The resulting model highlighted the key structural motifs and their spatial relationships necessary for inhibiting the SARS-CoV-2 virus. Such models are invaluable for virtual screening campaigns to identify new potential inhibitors from vast compound libraries and for guiding the optimization of existing lead compounds. nih.govd-nb.info

Compound Index

Scientific Data Unavailable for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the biological activities of the chemical compound This compound and its derivatives as outlined in the requested article structure.

While general information exists for a broad class of related compounds, such as brominated furanones, the detailed and specific research findings required to populate the requested sections on antibacterial efficacy, antifungal efficacy, inhibition of bacterial biofilm formation, synergistic effects, and particularly the inhibitory activity against Tyrosyl-tRNA Synthetase (TyrRS) for This compound are not available in the public domain.

The initial and subsequent targeted searches failed to identify any studies that have investigated the interaction of this specific compound with Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Candida albicans, or Candida glabrata to the extent required for a detailed scientific article. Furthermore, no research linking This compound to the inhibition of Tyrosyl-tRNA Synthetase could be located.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided using the currently available research data. The creation of such an article would require speculative data, which would compromise the integrity and factual basis of the content.

Biological Activities and Mechanistic Insights of 3 4 Bromophenyl Furan 2 5h One and Its Derivatives in Vitro Studies

Enzyme Inhibition and Molecular Target Identification

Cyclooxygenase-1 (COX-1) Inhibitory Properties (for specific diarylfuranone derivatives)

The furanone core is a foundational structure for a variety of synthetic and natural products that demonstrate a wide array of biological effects. nih.gov Researchers have hypothesized that furanone-based inhibitors of cyclooxygenase-1 (COX-1) could be developed as imaging agents for the early detection and therapeutic monitoring of conditions like ovarian cancer, where COX-1 is overexpressed. nih.gov

In the pursuit of novel COX-1 selective inhibitors, a diarylfuranone derivative, 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF), was identified. nih.gov This compound emerged from research focused on creating agents for in vivo visualization of COX-1 expression. nih.gov The development of such specific inhibitors highlights the potential of the diarylfuranone scaffold in targeting COX-1. While many studies focus on COX-2 selective inhibitors to avoid gastrointestinal side effects associated with non-selective NSAIDs, the selective inhibition of COX-1 also holds therapeutic promise in specific pathological contexts. nih.govresearchgate.net The conformation of the molecule can be a critical determinant for its inhibitory activity; for instance, a conformationally restricted naphthofuranone derivative showed significant COX-2 inhibitory potency, while a similar, freely rotating analog was inactive. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Context

Correlation of Substituent Modifications with Bioactivity

The biological activity of furanone derivatives is significantly influenced by the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications can modulate the potency and selectivity of these compounds.

For instance, in the context of quorum-sensing inhibition in Pseudomonas aeruginosa, the substituents on the furanone backbone play a crucial role. The presence of halogens has been found to improve the binding affinity of furanone derivatives to various quorum-sensing receptors. nih.gov Furthermore, furanones with shorter alkyl side chains demonstrated stronger binding to the RhlR receptor. nih.gov

Significance of the Furanone Core in Biological Potency

The 2(5H)-furanone ring, also known as a butenolide, is a prominent structural motif found in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netbohrium.com This five-membered heterocyclic ring containing an oxygen atom is considered an indispensable pharmacophore in the design and development of new therapeutic agents. bohrium.com

The versatility of the furanone core is demonstrated by its presence in compounds with antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbohrium.com Its significance lies in its ability to serve as a scaffold for various chemical modifications, allowing for the fine-tuning of biological activity. researchgate.net The furanone structure is a common building block in many natural products, and its derivatives have been isolated from diverse sources, including plants, algae, and marine organisms. nih.govresearchgate.net The inherent reactivity and structural features of the furanone ring contribute to its ability to interact with various biological targets, making it a privileged scaffold in medicinal chemistry. bohrium.com

Antiviral Activity (e.g., against SARS-CoV-2 for related pyrazolo furan-2(5H)-one derivatives)

Recent research has explored the antiviral potential of furanone derivatives, particularly in the context of the global health challenge posed by SARS-CoV-2. A study focused on novel pyrazolo furan-2(5H)-one derivatives demonstrated their efficacy as inhibitors of the coronavirus. nih.gov

In this research, a series of twelve 3,5-disubstituted furan-2(5H)-one derivatives were synthesized and evaluated in vitro for their antiviral activity against a SARS-CoV-2 strain. nih.gov The results, presented as IC₅₀ values, indicated that several of the synthesized compounds exhibited moderate to excellent cytotoxic action against the virus. nih.gov Specifically, compounds 4c–e and 4h–j showed potent and selective inhibitory effects on the SARS-CoV-2 strain. nih.gov

The antiviral activity was found to be dependent on the substituent on the aromatic amine. For example, derivatives with 2-aminophenol, 4-chloroaniline, 4-bromoaniline, or p-anisidine (B42471) showed a drop in activity to 68%, 66%, and 63% inhibition, respectively. nih.gov Conversely, compounds where the aromatic amine was 3-methyl 2-aminobenzoate, o-anisidine, m-anisidine, p-toluidine, α-naphthyl amine, or ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate displayed weak antiviral activity, with inhibition percentages ranging from 33% to 58%. nih.gov These findings highlight the potential of pyrazolo furan-2(5H)-one derivatives as a promising class of antiviral agents against SARS-CoV-2. nih.govnih.govrsc.org

The following table summarizes the in vitro antiviral activity of selected pyrazolo furan-2(5H)-one derivatives against SARS-CoV-2. nih.gov

| Compound | IC₅₀ (µM) |

| 4a | >150 |

| 4b | >150 |

| 4c | 1.8 |

| 4d | 2.5 |

| 4e | 2.1 |

| 4f | >150 |

| 4g | >150 |

| 4h | 3.2 |

| 4i | 3.5 |

| 4j | 3.9 |

| 4k | >150 |

| 4l | >150 |

Future Research Directions and Translational Perspectives for 3 4 Bromophenyl Furan 2 5h One Non Clinical

Development of Novel and Efficient Synthetic Routes

Future research should prioritize the development of more efficient and versatile synthetic methods for 3-(4-Bromophenyl)furan-2(5H)-one and its derivatives. While various methods exist for creating substituted furan-2(5H)-ones, optimizing these for large-scale production, improved yields, and structural diversity is crucial.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Investigating one-pot reactions, such as the three-component synthesis of 3,4,5-trisubstituted furan-2(5H)-ones from amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247), could offer a streamlined approach. nih.govresearchgate.net Adapting these methods, potentially using a 4-bromobenzaldehyde (B125591) starting material, could provide rapid access to a library of analogues.

Catalyst Innovation: The use of novel catalysts, such as silica (B1680970) sulfuric acid or Al-doped ZnO nanostructures, has proven effective in synthesizing furanone derivatives with high yields and under environmentally friendly conditions. nih.govresearchgate.net Future work could explore a range of catalysts to improve the efficiency of synthesizing the core this compound structure.

Mediation-Driven Coupling Reactions: Diethylzinc-mediated coupling reactions between α-bromocarbonyl compounds have been successfully used for one-pot furan (B31954) synthesis. rsc.org Exploring similar organometallic-mediated strategies could provide a novel and efficient pathway to the target molecule.

Computational Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

Computational chemistry offers a powerful tool for rationally designing advanced analogues of this compound with potentially superior biological activity. By leveraging in silico methods, research can be more targeted and efficient.

Future directions in this area include:

Molecular Docking and Simulation: For known targets of the furanone scaffold, such as the bacterial enzyme MurB or vascular endothelial growth factor receptor 2 (VEGFR-2), molecular docking can predict the binding affinity of novel analogues. nih.govnih.gov For instance, studies on N-(4-bromophenyl)furan-2-carboxamides have successfully used docking and molecular dynamics simulations to validate antibacterial activity against drug-resistant bacteria. mdpi.comnih.govnih.gov This same approach can be applied to this compound to design derivatives with optimized interactions within a target's active site.

Structure-Activity Relationship (SAR) Analysis: A systematic synthesis of analogues is essential for building robust SAR models. The 4-bromophenyl moiety is an ideal starting point for modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce a variety of aryl and heteroaryl groups. mdpi.comnih.gov SAR analysis of quinoline-furanone hybrids has revealed that halogen substitutions can enhance antimalarial activity, providing a rationale for retaining or modifying the bromo-substituent. malariaworld.org

Pharmacokinetic Profiling (in silico): Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed analogues. Studies on other furan derivatives have successfully used these methods to identify candidates with favorable drug-likeness profiles, ensuring that potent compounds also have the potential for good bioavailability. rsc.org

Exploration of Undiscovered Biological Pathways and Molecular Targets

While the furanone core is associated with certain biological activities, the specific molecular targets of this compound are largely unknown. A key future direction is to move beyond known pathways and uncover novel mechanisms of action.

Potential avenues for discovery include:

Broad-Spectrum Bioactivity Screening: The compound and its newly synthesized analogues should be subjected to broad screening against diverse biological targets, including panels of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in various diseases. nih.gov For example, various 3,4-diaryl-2(5H)-furanones have demonstrated potent cytotoxic activities against cancer cells, and related nitrofuran derivatives show strong antibacterial effects. nih.govnih.gov

Target Identification Studies: For analogues that show significant bioactivity, target deconvolution studies will be necessary to identify the specific molecular binding partners. This could involve techniques such as affinity chromatography, proteomics-based approaches, or genetic screening.

Investigation of Novel Mechanisms: The furanone scaffold has been implicated in diverse mechanisms, from inhibiting photosynthetic electron transport to disrupting bacterial cell wall synthesis and tubulin polymerization in cancer cells. nih.govrsc.orgnih.gov Research should investigate whether this compound acts through these or entirely different pathways. For example, some furan-derived compounds are inhibitors of glucosamine-6-phosphate synthase, an enzyme not commonly associated with this scaffold. mdpi.com

Q & A

Basic Question: What experimental methods are used to determine the crystal structure of 3-(4-Bromophenyl)furan-2(5H)-one?

Methodological Answer:

The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Data Collection : Using a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K, as described in studies .

- Structure Solution : Employing direct methods with SHELXS97 for phase determination .

- Refinement : Iterative refinement via SHELXL97, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

- Validation : Metrics like R factor (<0.05), wR factor (<0.12), and data-to-parameter ratios (>14:1) ensure reliability .

Advanced Question: How can contradictions in crystallographic data (e.g., bond lengths vs. angles) be resolved during refinement?

Methodological Answer:

Discrepancies arise from experimental noise or model limitations. Strategies include:

- Cross-Validation : Compare geometric parameters (e.g., C–C bond lengths: ~1.364 Å for conjugated systems) with literature values for similar compounds .

- Restraints : Apply geometric restraints (e.g., aromatic ring planarity) in SHELXL to align bond angles with expected hybridization (e.g., sp² carbons at 120°) .

- Hydrogen Bond Analysis : Use intermolecular interactions (e.g., N–H⋯O, O–H⋯O) to validate packing stability. For example, the R₄³(26) loop motif in the title compound confirms hydrogen-bonding consistency .

Basic Question: What synthetic routes are employed to prepare this compound derivatives?

Methodological Answer:

A common route involves:

- Lactone Formation : Reacting 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one with aryl amines (e.g., 4-hydroxyaniline) in toluene under reflux, catalyzed by p-toluenesulfonic acid .

- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) yields pure crystals .

- Characterization : Confirm via SCXRD, NMR, and FT-IR to validate substitution patterns and regioselectivity .

Advanced Question: How can reaction conditions be optimized to minimize byproducts in furanone derivatives?

Methodological Answer:

- Temperature Control : Heating at 370 K for 10 minutes pre-reflux reduces premature side reactions .

- Catalyst Screening : Acid catalysts (e.g., p-TsOH) enhance nucleophilic substitution efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene minimizes unwanted solvolysis .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side-product formation.

Basic Question: How are hydrogen-bonding interactions analyzed in the crystal packing of this compound?

Methodological Answer:

- Identification : Locate donor-acceptor pairs (e.g., N1–H1⋯O1, O3–H3A⋯O1) using crystallographic software (SHELXTL) .

- Graph-Set Analysis : Classify motifs (e.g., R₄³(26) loops) to describe hydrogen-bond networks .

- Packing Visualization : Tools like Mercury illustrate chains along the b-axis stabilized by C–H⋯π contacts .

Advanced Question: How do dihedral angles between aromatic rings influence biological activity in furanone derivatives?

Methodological Answer:

- Structural Basis : Dihedral angles (e.g., 44.8° between furanone and bromophenyl rings) modulate molecular planarity, affecting binding to targets like tyrosyl-tRNA synthetase .

- SAR Studies : Compare activity of derivatives with varied substituents. For example, larger angles (e.g., 65.7° with phenol rings) may disrupt conjugation, reducing potency .

- Computational Modeling : Use DFT to calculate energy barriers for ring rotation and correlate with experimental IC₅₀ values .

Basic Question: What spectroscopic techniques validate the purity of synthesized this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration (e.g., 16 carbons in C₁₆H₁₂BrNO₃) and absence of extraneous peaks .

- FT-IR : Identify lactone C=O stretching (~1750 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry : Match molecular ion peaks (m/z 346.18 for [M+H]⁺) with theoretical values .

Advanced Question: How can computational methods reconcile discrepancies between experimental and theoretical bond lengths?

Methodological Answer:

- DFT Optimization : Use B3LYP/6-31G(d) to minimize geometry and compare with SCXRD data (e.g., C10–N1 bond: 1.332 Å experimental vs. 1.35 Å calculated) .

- Electron Density Analysis : QTAIM plots reveal conjugation effects (e.g., partial double-bond character in C10–N1 due to p-orbital overlap) .

- Error Sources : Address thermal motion (anisotropic displacement parameters) and basis set limitations in DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.